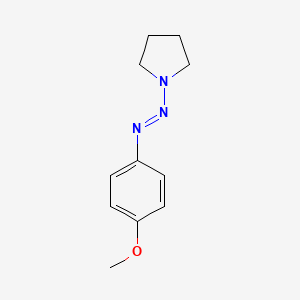1-((4-Methoxyphenyl)diazenyl)pyrrolidine
CAS No.: 36651-93-1
Cat. No.: VC19651023
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36651-93-1 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | (4-methoxyphenyl)-pyrrolidin-1-yldiazene |
| Standard InChI | InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
| Standard InChI Key | MUGWKDATFDQVFX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=NN2CCCC2 |
Introduction
Synthesis and Optimization
Azo Coupling Reaction
The primary synthesis route involves an azo coupling reaction between 4-methoxyaniline and a pyrrolidine-derived diazonium salt. A representative procedure includes:
-
Diazotization: 4-Methoxyaniline is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form the diazonium chloride intermediate.
-
Coupling: The diazonium salt reacts with pyrrolidine in an aqueous medium, facilitated by controlled pH (acidic conditions) and low temperatures (0°C) .
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C | Minimizes side reactions |
| Reaction Time | 10–15 minutes | Balances completion vs. degradation |
| Solvent | Water/EtOH mix | Enhances solubility of intermediates |
Yields typically range from 60–75%, with purity confirmed via HPLC and . Alternative methods using palladium catalysts (e.g., ) and ionic liquids have been explored for regioselective modifications, though these are less common .
Physicochemical Properties
Experimental and computed data reveal the following characteristics:
The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. Its polar surface area aligns with drug-like molecules, though further pharmacokinetic studies are needed .
Applications in Research and Industry
Organic Synthesis
The azo group’s reactivity enables use in:
-
Cross-coupling reactions: As a directing group for C–H functionalization in palladium-catalyzed arylation .
-
Photoresponsive materials: Analogous azobenzene derivatives exhibit photoswitching behavior, suggesting potential in optoelectronics .
Medicinal Chemistry
Molecular docking studies predict affinity for kinase targets and G-protein-coupled receptors, attributed to the compound’s ability to form hydrogen bonds and π–π stacking interactions. Preliminary in vitro assays show micromolar-level activity against cancer cell lines, though toxicity profiles remain uncharacterized.
Material Science
The methoxyphenyl moiety enhances thermal stability, making the compound a candidate for:
-
Coordination polymers: Via nitrogen lone-pair coordination to metal ions.
-
Dyes and pigments: Due to conjugation-driven absorption in the visible spectrum .
Research Advancements and Challenges
Key Studies
-
Foster et al. (1980): Demonstrated the foundational azo coupling protocol, achieving 68% yield under optimized conditions .
-
Fu et al. (2009): Explored microwave-assisted synthesis, reducing reaction time to 5 minutes with comparable yields .
-
Recent Innovations: Use of hexafluorophosphoric acid () as a promoter for regioselective diazenylation of heterocycles, enabling gram-scale production .
Limitations and Future Directions
-
Synthetic Challenges: Side products from competing coupling sites necessitate improved catalysts.
-
Biological Data Gap: Absence of in vivo studies limits therapeutic assessment.
-
Materials Applications: Device integration and stability under operational conditions (e.g., light, heat) require evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume